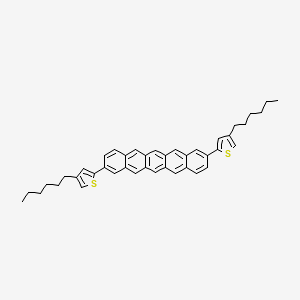
2,2'-(Pentacene-2,9-diyl)bis(4-hexylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is a conjugated organic compound that combines the properties of pentacene and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) typically involves the coupling of pentacene derivatives with thiophene units. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Scientific Research Applications
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its notable applications include:
Organic Photovoltaic Cells: The compound is used as an active layer material due to its excellent charge transport properties.
Organic Light-Emitting Diodes: It serves as a luminescent material in OLEDs, contributing to their efficiency and stability.
Organic Thin-Film Transistors: The compound is used in the fabrication of OTFTs, where it provides high field-effect mobility and stability.
Mechanism of Action
The mechanism of action of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) in organic electronic devices involves its ability to transport charge carriers efficiently. The conjugated structure of the compound allows for delocalization of π-electrons, facilitating charge mobility. In organic photovoltaic cells, the compound absorbs light and generates excitons, which then dissociate into free charge carriers that are transported to the electrodes.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another thiophene-based polymer used in organic electronics.
Pentacene: A well-known organic semiconductor with high charge mobility.
6,13-Bis(triisopropylsilylethynyl)pentacene: A derivative of pentacene with improved solubility and stability.
Uniqueness
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is unique in that it combines the properties of both pentacene and thiophene derivatives, resulting in a material with excellent charge transport properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices.
Properties
CAS No. |
874217-21-7 |
|---|---|
Molecular Formula |
C42H42S2 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
4-hexyl-2-[9-(4-hexylthiophen-2-yl)pentacen-2-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-11-29-17-41(43-27-29)33-15-13-31-19-37-26-40-24-36-22-34(42-18-30(28-44-42)12-10-8-6-4-2)16-14-32(36)20-38(40)25-39(37)23-35(31)21-33/h13-28H,3-12H2,1-2H3 |
InChI Key |
FHFJBECFQATDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C2=CC3=CC4=CC5=C(C=C6C=C(C=CC6=C5)C7=CC(=CS7)CCCCCC)C=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















